molecular formula C16H19N3O5S B13570392 Amoxicillin, Antibiotic for Culture Media Use Only

Amoxicillin, Antibiotic for Culture Media Use Only

Cat. No.: B13570392
M. Wt: 365.4 g/mol
InChI Key: LSQZJLSUYDQPKJ-YKLVJOERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,6R)-6-[(2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDO]-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thiazolidine ring fused to a beta-lactam ring. The presence of an amino group and a hydroxyl group further enhances its reactivity and potential for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-6-[(2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDO]-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the bicyclic scaffold, which can be achieved through various methodologies, including asymmetric synthesis and desymmetrization processes . Reaction conditions often involve the use of specific catalysts and reagents to ensure high stereochemical control and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-6-[(2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDO]-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as converting the keto group to a hydroxyl group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the keto group may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(2S,6R)-6-[(2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDO]-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new antibiotics or other pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2S,6R)-6-[(2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDO]-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: Share a similar beta-lactam ring structure but differ in the side chains and overall molecular architecture.

    Cephalosporins: Another class of beta-lactam antibiotics with a different bicyclic structure.

    Carbapenems: Beta-lactam antibiotics with a broader spectrum of activity and resistance to beta-lactamases.

Uniqueness

(2S,6R)-6-[(2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDO]-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[320]HEPTANE-2-CARBOXYLIC ACID is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

(2S,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14?/m1/s1

InChI Key

LSQZJLSUYDQPKJ-YKLVJOERSA-N

Isomeric SMILES

CC1([C@@H](N2C(S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C

Origin of Product

United States

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